molecular formula C9H14NO3P B4672597 Phosphoramidic acid, (4-methylphenyl)-, dimethyl ester CAS No. 25627-01-4

Phosphoramidic acid, (4-methylphenyl)-, dimethyl ester

Cat. No.: B4672597
CAS No.: 25627-01-4
M. Wt: 215.19 g/mol
InChI Key: FOCQRYILYZJBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoramidic acid, (4-methylphenyl)-, dimethyl ester is an organic compound with the molecular formula C9H14NO3P It is a derivative of phosphoramidic acid, where the hydrogen atoms are replaced by a 4-methylphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidic acid, (4-methylphenyl)-, dimethyl ester typically involves the reaction of 4-methylphenylamine with dimethyl phosphorochloridate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

4-methylphenylamine+dimethyl phosphorochloridatePhosphoramidic acid, (4-methylphenyl)-, dimethyl ester+HCl\text{4-methylphenylamine} + \text{dimethyl phosphorochloridate} \rightarrow \text{this compound} + \text{HCl} 4-methylphenylamine+dimethyl phosphorochloridate→Phosphoramidic acid, (4-methylphenyl)-, dimethyl ester+HCl

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Phosphoramidic acid, (4-methylphenyl)-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Phosphoramidic acid, (4-methylphenyl)-, dimethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphoramidic acid, (4-methylphenyl)-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoramidic acid, N-(4-methylphenyl)-, diethyl ester
  • Phosphoramidic acid, N-(4-methylphenyl)-, dipropyl ester

Uniqueness

Phosphoramidic acid, (4-methylphenyl)-, dimethyl ester is unique due to its specific ester groups and the presence of a 4-methylphenyl group. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, and medicine. Further research is likely to uncover more applications and deepen our understanding of its mechanisms of action.

Properties

IUPAC Name

N-dimethoxyphosphoryl-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14NO3P/c1-8-4-6-9(7-5-8)10-14(11,12-2)13-3/h4-7H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCQRYILYZJBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NP(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180304
Record name Phosphoramidic acid, (4-methylphenyl)-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25627-01-4
Record name Phosphoramidic acid, (4-methylphenyl)-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025627014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoramidic acid, (4-methylphenyl)-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphoramidic acid, (4-methylphenyl)-, dimethyl ester
Reactant of Route 2
Reactant of Route 2
Phosphoramidic acid, (4-methylphenyl)-, dimethyl ester
Reactant of Route 3
Reactant of Route 3
Phosphoramidic acid, (4-methylphenyl)-, dimethyl ester
Reactant of Route 4
Reactant of Route 4
Phosphoramidic acid, (4-methylphenyl)-, dimethyl ester
Reactant of Route 5
Reactant of Route 5
Phosphoramidic acid, (4-methylphenyl)-, dimethyl ester
Reactant of Route 6
Reactant of Route 6
Phosphoramidic acid, (4-methylphenyl)-, dimethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.